molecular formula C12H20O6 B1331508 Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate CAS No. 51335-75-2

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

Cat. No.: B1331508
CAS No.: 51335-75-2
M. Wt: 260.28 g/mol
InChI Key: LRRLQBPVLCTGIE-UHFFFAOYSA-N
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Description

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is an organic compound with the molecular formula C12H20O6. It is a diethyl ester derivative of 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid. This compound is known for its unique structural features, which include a dioxane ring and two ester functional groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate can be synthesized through the esterification of 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Requires a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as ether.

    Substitution: Involves nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products Formed

    Hydrolysis: 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid and ethanol.

    Reduction: 2,2-dimethyl-1,3-dioxane-5,5-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The dioxane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another diethyl ester with similar ester functional groups but different ring structure.

    2,2-Dimethyl-1,3-dioxane-5-ol: A related compound with a hydroxyl group instead of ester groups.

Uniqueness

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is unique due to its dioxane ring structure combined with two ester functional groups. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-5-15-9(13)12(10(14)16-6-2)7-17-11(3,4)18-8-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRLQBPVLCTGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301992
Record name Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51335-75-2
Record name 51335-75-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl 2,2-bis(hydroxymethyl)malonate (20 g, 90.82 mmol), acetone (20 ml), 2,2-dimethoxypropane (20 ml), and concentrated sulfuric acid (0.2 ml) were stirred at 25° C. for 2 days. The reaction was slowly poured into saturated aqueous sodium carbonate. The organic supernatant was separated and concentrated in vacuo. The residue was then dissolved in ether, rinsed with saturated aqueous sodium carbonate and brine, and then dried over magnesium sulfate, filtered and concentrated in vacuo to afford crude 2,2-dimethyl-[1,3]dioxane-5,5-dicarboxylic acid diethyl ester (21.4 g, 91%) as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ ppm 1.27 (t, J=7.1 Hz, 6H, 2×CH3), 1.42 (s, 6H, 2×CH3), 4.24 (q, J=7.1 Hz, 4H, 2×OCH2), 4.29 (s, 4H, 2×OCH2).
Quantity
20 g
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reactant
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20 mL
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0.2 mL
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20 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a clear solution of diethyl bis(hydroxymethyl)malonate in 478 mL (6.52 mol) of acetone and 478 mL (8.45 mol) of acetone dimethylacetal was added 1.1 mL (42 mmol) of concentrated sulfuric acid and the reaction was stirred at room temperature overnight (19 hours). After 120 mL of saturated sodium carbonate was added, the mixture was stirred at room temperature for 15 minutes. The layers were separated and the semi-crystalline residue was washed with acetone (2×250 mL). The organics were evaporated. The residue was dispersed in 500 mL of ether and 250 mL of saturated Na2CO3, and stirred for 20 minutes. After the layers were separated, the organic layer was stirred with 250 mL of brine for 5 minutes and the layers separated. The organic layer was dried, evaporated, and placed under vacuum for 3 hours to produce a colorless oil, 527.5 g, in 94% yield.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
478 mL
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reactant
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478 mL
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1.1 mL
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120 mL
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To diethyl-bis-(hydroxymethyl)malonate (50 g) in acetone (50 ml) and benzene (200 ml) is added phosphoric acid (10 g). . The mixture is refluxed while stirring and separating water which distills. When water evolution is complete, the reaction mixture is cooled and the organic layer is separated, stirred with solid sodium carbonate (10 g), filtered and evaporated to give the title product (52 g) (87%) nD26 1.4412.
Quantity
50 g
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reactant
Reaction Step One
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10 g
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reactant
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50 mL
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reactant
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200 mL
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solvent
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Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate in the synthesis of the bisphosphonate alkylating agent described in the paper?

A1: The research paper describes the synthesis of a novel bisphosphonate alkylating agent, tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate. The synthesis starts with the decarbethoxylation of this compound []. This step is crucial as it removes the carboxylate groups and allows for further modifications of the molecule to ultimately arrive at the desired bisphosphonate structure.

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